molecular formula C25H23NO5 B2556827 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2413876-59-0

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

Cat. No.: B2556827
CAS No.: 2413876-59-0
M. Wt: 417.461
InChI Key: OKPNLMPLSOGZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Sodium azide (NaN₃), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
  • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
  • N-Fmoc-N-benzyl-L-alanine

Uniqueness

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a benzoic acid moiety. This combination allows for versatile applications in peptide synthesis and other areas of organic chemistry. Its ability to undergo various chemical reactions and its role in protecting amine functionalities make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)17-7-5-8-18(15-17)30-14-6-13-26-25(29)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNLMPLSOGZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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